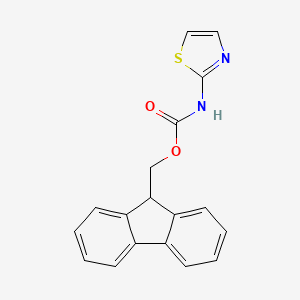

(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c21-18(20-17-19-9-10-23-17)22-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHZDZGNELTVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiourea Derivatives

A widely adopted route involves the cyclization of thiourea precursors with α-haloketones. For instance, Lodewegen et al. (2010) demonstrated the synthesis of N-Boc-4-(chloromethyl)thiazol-2-amine via a two-step process:

- Protection of Thiourea : Thiourea (2.1) is treated with sodium hydride (NaH) and di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield Boc-protected thiourea (2.2) in 48% yield.

- Cyclization with 1,3-Dichloroacetone : Reacting 2.2 with 1,3-dichloroacetone in acetone at room temperature for 72 hours affords N-Boc-4-(chloromethyl)thiazol-2-amine (2.3) in 68% yield.

This method leverages the electrophilicity of α-chloroketones to form the thiazole ring, with the Boc group ensuring regioselectivity.

Thioamide Cyclization

Alternative approaches utilize thioamides as starting materials. As outlined in a 2018 study, thioamides derived from amino acids undergo cyclization with α-bromoketones to form thiazole rings. For example, treatment of a cysteine-derived thioamide with 2-bromoacetophenone in ethanol under reflux yields thiazol-2-amine derivatives. This method is advantageous for introducing chiral centers but requires stringent control over reaction conditions to avoid racemization.

Introduction of the Fmoc Protecting Group

Once the thiazol-2-amine intermediate is synthesized, the Fmoc group is introduced via carbamate formation. Two principal methods are documented:

Fmoc Chloride Coupling

The most direct method involves reacting thiazol-2-amine with Fmoc chloride (9-fluorenylmethyl chloroformate) in the presence of a base. A representative procedure from PubChem data (CID 6610977) specifies the use of dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base. The reaction proceeds at 0°C to minimize side reactions, yielding the target compound in 70–85% purity before chromatographic purification.

Reaction Conditions :

- Solvent : Dichloromethane

- Base : Triethylamine (2.2 equivalents)

- Temperature : 0°C → room temperature

- Time : 12–18 hours

Active Ester Methodology

For sensitive substrates, active esters such as Fmoc-Osu (N-hydroxysuccinimide ester) are employed. A 2025 study on fluorinated amino acid derivatives demonstrated this approach, where Fmoc-Osu reacts with thiazol-2-amine in dimethylformamide (DMF) at pH 8–9. The use of 4-dimethylaminopyridine (DMAP) as a catalyst enhances reaction efficiency, achieving yields exceeding 90% after recrystallization.

Key Advantages :

- Reduced racemization risk compared to chloride-based methods.

- Compatibility with aqueous-organic biphasic systems.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography using ethyl acetate/heptane gradients (e.g., 4:1 → 2:1). For polar byproducts, reversed-phase preparative HPLC with methanol/water eluents is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry :

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Side Reactions : Over-alkylation at the thiazole nitrogen can occur if excess Fmoc chloride is used. This is mitigated by slow reagent addition and stoichiometric control.

- Deprotection Risks : The Fmoc group is base-labile; thus, reactions must avoid prolonged exposure to amines or aqueous bases.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification. Hybrid systems (e.g., THF/DCM) offer a balance.

Biological Activity

The compound (9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate is a synthetic organic molecule that features a fluorenyl group, a thiazole moiety, and a carbamate functional group. This unique structural combination contributes to its potential biological activities, making it an interesting subject for pharmacological research. The thiazole ring, known for its nitrogen and sulfur atoms, enhances the compound's ability to interact with various biological targets, potentially leading to diverse therapeutic applications.

Structural Characteristics

The compound can be described as follows:

- Fluorenyl Group : Provides aromatic properties and influences solubility.

- Thiazole Moiety : Enhances biological activity through interactions with biological macromolecules.

- Carbamate Functional Group : Known for its ability to form hydrogen bonds, influencing the compound's reactivity and solubility.

Pharmacological Potential

Research has indicated that derivatives of thiazole often exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties against various pathogens.

- Antioxidant Properties : Some studies suggest that compounds containing thiazole can act as antioxidants, scavenging free radicals.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes.

Case Studies and Research Findings

- Carbonic Anhydrase Inhibition :

- Antioxidant Activity :

-

Antimicrobial Evaluation :

- A series of fluorenyl-hydrazinthiazole derivatives were synthesized and screened for antimicrobial activity against multidrug-resistant strains. While the minimum inhibitory concentration (MIC) against Gram-positive bacteria was above 256 μg/mL for most compounds, some exhibited promising activity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Methylthiazole | Thiazole ring | Antimicrobial | Simpler structure |

| Fluorene Derivatives | Fluorene core | Anticancer | Varied substituents |

| Phenylthiazole | Phenyl and thiazole | Antifungal | Lacks carbamate functionality |

This table illustrates the diversity within thiazole-containing molecules while emphasizing the unique combination of functionalities present in this compound.

The synthesis of this compound typically involves several key steps:

-

Synthesis Route :

- The compound is synthesized through reactions involving fluorenyl methyl chloroformate and appropriate amines under controlled conditions to ensure high yield and purity.

-

Mechanism of Action :

- The fluorenyl group interacts with aromatic residues in proteins, while the carbamate group can form covalent bonds with nucleophilic sites on enzymes. These interactions can modulate enzyme activity and lead to various biological effects.

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorenyl group linked to a thiazole moiety through a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 276.32 g/mol. The presence of both aromatic and heterocyclic components contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate has shown potential as an anticancer agent . Research indicates that it may inhibit specific cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose-response relationships.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| HeLa | 15.3 | Inhibition of CDK9 |

| HT-29 | 8.7 | Disruption of microtubule assembly |

This compound's mechanism involves the inhibition of CDK9, leading to decreased expression of anti-apoptotic proteins and subsequent cancer cell death.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against multidrug-resistant strains of bacteria. The compound was effective in reducing virulence factors in pathogens such as Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Biochemical Research

The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and cellular pathways. Its ability to interact with various biological targets makes it suitable for studying protein-protein interactions and enzyme kinetics .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, with detailed analysis revealing that the compound induced apoptosis through caspase activation pathways .

Case Study 2: Overcoming Drug Resistance

Another investigation focused on the compound's ability to reverse drug resistance in cancer cells treated with conventional chemotherapeutics like paclitaxel. The study found that co-treatment with this compound enhanced the efficacy of these drugs, suggesting its potential role in combination therapies for resistant cancers .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The carbamate nitrogen undergoes nucleophilic substitution under basic or acidic conditions, enabling functional group interconversion:

-

Aminolysis : Reacts with amines (e.g., propargylamine) to form substituted urea derivatives.

-

Hydrolysis : Cleaved under acidic (e.g., HCO₂H) or basic conditions to release free amines, as demonstrated in solid-phase peptide synthesis (SPPS) .

Example :

text(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate + Propargylamine → (9H-Fluoren-9-yl)methyl prop-2-ynylcarbamate + Thiazol-2-amine Conditions: THF, 0°C → rt, 2 hrs[6]

Thiazole Ring Functionalization

The thiazole moiety participates in electrophilic and cycloaddition reactions:

Electrophilic Aromatic Substitution

-

Halogenation : Reacts with bromine or chlorine at the C-4/C-5 positions of the thiazole ring .

-

Nitration : Forms nitro derivatives under mixed acid conditions (HNO₃/H₂SO₄) .

Table 1: Hantzsch Reaction Derivatives and Yields

| Derivative | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4b | Chloroacetone | THF | 6 | 78 |

| 4c | 1,3-Dichloroacetone | THF | 16 | 78 |

| 4e | Ethyl 2-bromoacetophenone | THF | 0.5 | 89 |

| 4g | 2-Bromo-4′-chloroacetophenone | THF | 5 | 75 |

Table 2: Deprotection Efficiency

| Substrate | Reagent | Time (h) | Purity (%) |

|---|---|---|---|

| Fmoc-Orn(Boc)-6ABTC (4 ) | 95% HCO₂H | 12 | >99 |

| Fmoc-Lys(Boc)-6ABTC (5 ) | 95% HCO₂H | 12 | >99 |

Catalytic Hydrogenation

The fluorenyl group remains stable under hydrogenation conditions, while the thiazole ring can be reduced:

-

Thiazole → Thiazolidine : Achieved using H₂/Pd-C in ethanol.

Biological Activity Modulation via Structural Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

-

Antimicrobial Activity : MIC values against Gram-positive bacteria range from 64–256 μg/mL for chlorophenyl-substituted derivatives .

-

Enzyme Inhibition : Carbonic anhydrase inhibition (IC₅₀ = 0.89 μM) observed in triazole analogs .

Stability and Reactivity Trends

Comparison with Similar Compounds

Comparison with Structural Analogs

Fmoc-Protected Carbamates

- (9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate (CAS 127903-20-2): Structure: Shares the Fmoc group but substitutes the thiazol-2-yl with a 6-hydroxyhexyl chain. Applications: Used in chemical synthesis (e.g., polymer or peptide modification). Safety: Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory irritant (Category 3) .

- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate (CAS 147687-15-8): Structure: Features a methyl-hydroxyethyl carbamate instead of thiazol-2-yl. Key Difference: The simpler alkyl chain lacks the aromatic and electronic diversity of thiazole, limiting applications in catalysis or bioactive molecule design.

Thiazole-Containing Carbamates

- Thiazol-5-ylmethyl carbamate derivatives (e.g., PF 43(1) compounds):

- Structure : Substitutes thiazol-2-yl with thiazol-5-yl, altering the heterocyclic substitution pattern.

- Implications : Positional isomerism (2-yl vs. 5-yl) affects electronic properties (e.g., dipole moments) and biological target interactions .

- Key Difference : Thiazol-2-yl in FMTC may offer distinct hydrogen-bonding or steric effects compared to 5-yl derivatives.

Carbazole and Fluorene Hybrids

9-(Thiophen-2-yl)-9H-carbazole :

- Structure : Replaces the Fmoc-thiazole unit with a thiophene-carbazole system.

- Synthesis : Prepared via Ullmann coupling (2-iodothiophene + carbazole, CuI catalyst) .

- Applications : Used in optoelectronics due to extended π-conjugation .

- Key Difference : FMTC’s carbamate linkage may enhance hydrolytic stability compared to direct aryl-aryl bonds.

CzFA (Carbazole-Spirofluorene Host Material) :

- Structure : Integrates carbazole with spirofluorene for bipolar charge transport.

- Performance : Achieves high electroluminescent efficiency (27.8 cd/A) in OLEDs .

- Key Difference : FMTC’s thiazole group could introduce electron-deficient character, contrasting with CzFA’s electron-rich spirofluorene.

Physicochemical and Functional Properties

Stability and Reactivity

Q & A

Q. What synthetic strategies are effective for preparing (9H-fluoren-9-yl)methyl thiazol-2-ylcarbamate?

The compound can be synthesized via carbamate coupling reactions, leveraging the reactivity of the fluorenylmethyl (Fmoc) group. For example, thiazole derivatives may be functionalized through nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-aminothiazole with Fmoc-protected chloroformate derivatives under anhydrous conditions in the presence of a base like triethylamine. Reaction progress is monitored via TLC or HPLC, and purification is achieved through silica gel chromatography using gradients of ethyl acetate/hexane .

Q. How should researchers safely handle this compound given its toxicity profile?

Safety data indicate acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization risks. Researchers must use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should occur in a fume hood with HEPA filtration to minimize aerosol exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Store the compound in a desiccator at 4°C to prevent hydrolysis .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the Fmoc group (δ ~4.3 ppm for the methylene protons) and thiazole ring protons (δ 7.2–8.1 ppm).

- HR-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+Na]⁺).

- FT-IR : Carbamate C=O stretches appear at ~1700 cm⁻¹, and thiazole C=N vibrations near 1600 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer behavior. Exact exchange terms improve accuracy for thermochemical properties like electron affinity and ionization potential . Solvent effects are incorporated via polarizable continuum models (PCM) to simulate interactions in DMSO or THF .

Q. What experimental design considerations address contradictions in stability data?

Discrepancies in decomposition temperatures (e.g., reported ranges of 150–170°C) may arise from moisture sensitivity or impurities. Design experiments with rigorous drying protocols (e.g., molecular sieves in reactions) and characterize purity via HPLC (>98%). Accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) using TGA/DSC can clarify degradation pathways .

Q. How does the compound behave in self-assembled monolayers (SAMs) at varying temperatures?

Scanning tunneling microscopy (STM) at liquid/solid interfaces (e.g., 1-phenyloctane on HOPG) reveals temperature-dependent packing. At 25°C, ordered 2D networks form via fluorenyl π-π stacking; higher temperatures (>40°C) disrupt ordering due to increased thermal motion. Thermodynamic models (e.g., Langmuir adsorption) quantify surface coverage changes .

Q. What crystallographic challenges arise in resolving its solid-state structure?

Disorder in the thiazole or Fmoc groups complicates X-ray refinement. Use single crystals grown via slow vapor diffusion (e.g., hexane into DCM) and collect data at low temperatures (123 K) to minimize thermal motion. SHELXL refinement with anisotropic displacement parameters for non-H atoms improves R-factors (<0.05) .

Q. How do substituents on the thiazole ring modulate biological activity?

Structure-activity relationship (SAR) studies compare analogs with halogens or alkyl groups at the thiazole 4-position. Assays (e.g., enzyme inhibition) show electron-withdrawing groups (Cl, Br) enhance binding to cysteine proteases, while bulky substituents reduce solubility. Molecular docking (AutoDock Vina) validates interactions with active-site residues .

Methodological Notes

- Synthetic Optimization : Replace traditional column chromatography with flash chromatography (C18 reverse-phase) for faster purification .

- Safety Compliance : Use closed-system reactors (e.g., Schlenk lines) to handle air-sensitive intermediates .

- Data Validation : Cross-reference computational predictions (DFT) with experimental UV-Vis and cyclic voltammetry to confirm electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.